

Commercial suppliers of (4-Bromo-2,5-dimethoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (4-Bromo-2,5-dimethoxyphenyl)boronic acid

Cat. No.: B151673

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An In-depth Technical Guide to **(4-Bromo-2,5-dimethoxyphenyl)boronic acid** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **(4-Bromo-2,5-dimethoxyphenyl)boronic acid**, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals involved in drug development. This document details its chemical properties, commercial availability, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Compound Overview

(4-Bromo-2,5-dimethoxyphenyl)boronic acid is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental transformation for the formation of carbon-carbon bonds.^[1] The presence of the bromo and dimethoxy functional groups on the phenyl ring allows for diverse synthetic manipulations, making it a versatile intermediate in the development of novel pharmaceutical compounds and other biologically active molecules.^{[2][3]}

Commercial Supplier Data

A variety of chemical suppliers offer **(4-Bromo-2,5-dimethoxyphenyl)boronic acid**. The following table summarizes the key quantitative data from several commercial sources to

facilitate comparison.

Supplier/ Partner	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Physical Form	Storage Temperat ure
Sigma- Aldrich (ChemSce ne)[4]	950846- 26-1	C8H10BBr O4	260.88	96%	Solid	Room temperatur e
JHECHEM CO LTD[5]	950846- 26-1	C8H10BBr O4	260.88	Not Specified	Not Specified	Not Specified
Biotuva Life Sciences	950846- 26-1	C8H10BBr O4	260.88	95%	Not Specified	Not Specified
Achmem[6]	950846- 26-1	C8H10BBr O4	260.88	Not Specified	Not Specified	2-8°C, Inert atmospher e

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like **(4-Bromo-2,5-dimethoxyphenyl)boronic acid** with an aryl halide. This protocol is based on established methodologies for Suzuki couplings.[7][8][9]

Materials:

- **(4-Bromo-2,5-dimethoxyphenyl)boronic acid**
- Aryl halide (e.g., aryl bromide or chloride)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand)[7]

- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3)[7]
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert gas (e.g., nitrogen or argon)
- Standard laboratory glassware and stirring equipment
- Reaction monitoring apparatus (e.g., TLC, GC-MS)
- Purification supplies (e.g., silica gel for column chromatography)

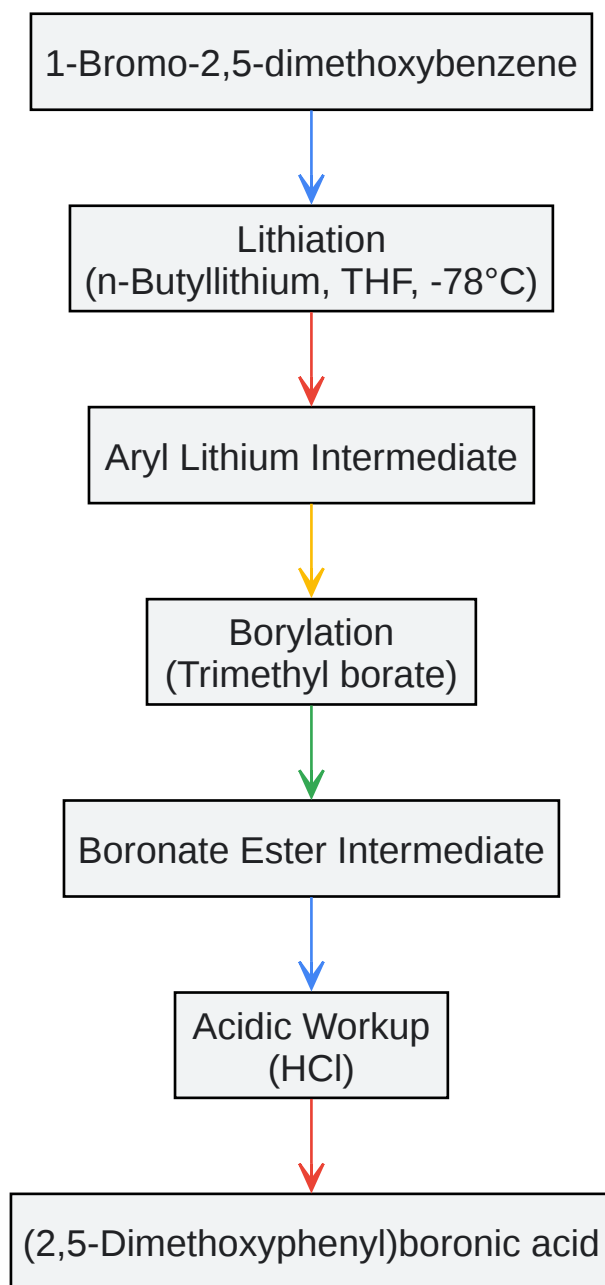
Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), **(4-Bromo-2,5-dimethoxyphenyl)boronic acid** (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
- **Catalyst Addition:** Add the palladium catalyst (0.01-0.05 mmol). The specific catalyst and ligand may need to be optimized for the specific substrates.
- **Solvent Addition:** Add the anhydrous solvent (5-10 mL).
- **Reaction:** Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[8]
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualization of Key Processes

Synthesis of a Phenylboronic Acid

The following diagram illustrates a general synthetic route to a phenylboronic acid, starting from a bromo-substituted aromatic compound. This process typically involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.^[10]

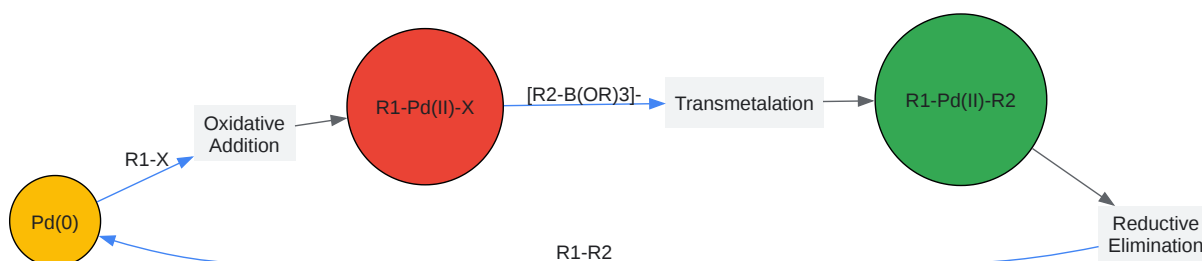


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Caption: General synthesis of a phenylboronic acid.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis.[7] The diagram below outlines the key steps in the catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

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